CRT0066101 HCl
CRT0066101 HCl
CRT 0066101 is a potent inhibitor of protein kinase D (PKD). It inhibits all PKD isoforms (IC50 values are 1, 2 and 2.5 nM for PKD1, PKD3 and PKD2 respectively). CRT 0066101 exhibits selectivity for PKD against a panel of >90 protein kinases, including PKCα, MEK, ERK, c-Raf and c-Src.
Brand Name:
Vulcanchem
CAS No.:
1883545-60-5
VCID:
VC0524481
InChI:
InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1
SMILES:
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N
Molecular Formula:
C18H24Cl2N6O
Molecular Weight:
411.33
CRT0066101 HCl
CAS No.: 1883545-60-5
Inhibitors
VCID: VC0524481
Molecular Formula: C18H24Cl2N6O
Molecular Weight: 411.33
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1883545-60-5 |
---|---|
Product Name | CRT0066101 HCl |
Molecular Formula | C18H24Cl2N6O |
Molecular Weight | 411.33 |
IUPAC Name | 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol |
Standard InChI | InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1 |
Standard InChIKey | CXYCRYGNFKDPRH-FMOMHUKBSA-N |
SMILES | CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |
Appearance | Solid powder |
Description | CRT 0066101 is a potent inhibitor of protein kinase D (PKD). It inhibits all PKD isoforms (IC50 values are 1, 2 and 2.5 nM for PKD1, PKD3 and PKD2 respectively). CRT 0066101 exhibits selectivity for PKD against a panel of >90 protein kinases, including PKCα, MEK, ERK, c-Raf and c-Src. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CRT 0066101; CRT-0066101; CRT0066101; CRT0066101 HCl; CRT0066101 hydrochloride |
Reference | 1: Jensen DD, Zhao P, Jimenez-Vargas NN, Lieu T, Gerges M, Yeatman HR, Canals M, Vanner SJ, Poole DP, Bunnett NW. Protein Kinase D and Gβγ Subunits Mediate Agonist-evoked Translocation of Protease-activated Receptor-2 from the Golgi Apparatus to the Plasma Membrane. J Biol Chem. 2016 May 20;291(21):11285-99. doi: 10.1074/jbc.M115.710681. PubMed PMID: 27030010; PubMed Central PMCID: PMC4900274. 2: Borges S, Perez EA, Thompson EA, Radisky DC, Geiger XJ, Storz P. Effective Targeting of Estrogen Receptor-Negative Breast Cancers with the Protein Kinase D Inhibitor CRT0066101. Mol Cancer Ther. 2015 Jun;14(6):1306-16. doi: 10.1158/1535-7163.MCT-14-0945. PubMed PMID: 25852060; PubMed Central PMCID: PMC4458391. 3: Bernhart E, Damm S, Wintersperger A, DeVaney T, Zimmer A, Raynham T, Ireson C, Sattler W. Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro. Exp Cell Res. 2013 Aug 1;319(13):2037-48. doi: 10.1016/j.yexcr.2013.03.029. PubMed PMID: 23562655; PubMed Central PMCID: PMC3715702. 4: Young SH, Rozengurt N, Sinnett-Smith J, Rozengurt E. Rapid protein kinase D1 signaling promotes migration of intestinal epithelial cells. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 1;303(3):G356-66. doi: 10.1152/ajpgi.00025.2012. PubMed PMID: 22595992; PubMed Central PMCID: PMC3423107. 5: Thrower EC, Yuan J, Usmani A, Liu Y, Jones C, Minervini SN, Alexandre M, Pandol SJ, Guha S. A novel protein kinase D inhibitor attenuates early events of experimental pancreatitis in isolated rat acini. Am J Physiol Gastrointest Liver Physiol. 2011 Jan;300(1):G120-9. doi: 10.1152/ajpgi.00300.2010. PubMed PMID: 20947701; PubMed Central PMCID: PMC3025506. 6: Ochi N, Tanasanvimon S, Matsuo Y, Tong Z, Sung B, Aggarwal BB, Sinnett-Smith J, Rozengurt E, Guha S. Protein kinase D1 promotes anchorage-independent growth, invasion, and angiogenesis by human pancreatic cancer cells. J Cell Physiol. 2011 Apr;226(4):1074-81. doi: 10.1002/jcp.22421. PubMed PMID: 20857418. 7: Harikumar KB, Kunnumakkara AB, Ochi N, Tong Z, Deorukhkar A, Sung B, Kelland L, Jamieson S, Sutherland R, Raynham T, Charles M, Bagherzadeh A, Foxton C, Boakes A, Farooq M, Maru D, Diagaradjane P, Matsuo Y, Sinnett-Smith J, Gelovani J, Krishnan S, Aggarwal BB, Rozengurt E, Ireson CR, Guha S. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Mol Cancer Ther. 2010 May;9(5):1136-46. doi: 10.1158/1535-7163.MCT-09-1145. Erratum in: Mol Cancer Ther. 2010 Jul;9(7):2153. Bagherazadeh, Azadeh [corrected to Bagherzadeh, Azadeh]. PubMed PMID: 20442301; PubMed Central PMCID: PMC2905628. |
PubChem Compound | 136189563 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume